REACTION_CXSMILES
|
S([O-])(OCCCCCCCCCCCC)(=O)=O.[Na+].[C:19](#[N:22])[CH:20]=[CH2:21].[C:23]([O:27][CH2:28][CH2:29][CH2:30][CH3:31])(=[O:26])[CH:24]=[CH2:25]>O>[C:19](#[N:22])[CH:20]=[CH2:21].[C:23]([O:27][CH2:28][CH2:29][CH2:30][CH3:31])(=[O:26])[CH:24]=[CH2:25] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Quantity
|
600 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was being stirred at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 2 L reactor equipped with an agitator
|
Type
|
CUSTOM
|
Details
|
purged while the reaction mixture
|
Type
|
ADDITION
|
Details
|
Next, 1.6 g of 4,4′-azobis(4-cyanovaleric acid) as a polymerization initiator together with 30 g of distilled water was added into the reactor
|
Type
|
STIRRING
|
Details
|
Stirring
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)#N.C(C=C)(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |